molecular formula C9H11ClFNO3S B2587137 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide CAS No. 321705-98-0

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2587137
CAS No.: 321705-98-0
M. Wt: 267.7
InChI Key: AIYFYMGXGFLXBV-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with chlorine and fluorine atoms, along with a methoxyethyl group attached to the nitrogen of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is then sulfonated to form the sulfonamide.

    Substitution: Chlorine and fluorine atoms are introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sulfonation and halogenation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound can also interact with enzymes and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-chloro-4-fluoro-phenyl)-benzenesulfonamide
  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide

Uniqueness

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO3S/c1-15-5-4-12-16(13,14)7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYFYMGXGFLXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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